Virodhamine trifluoroacetate
Overview
Description
Virodhamine trifluoroacetate is a trifluoroacetic acid salt of virodhamine, an endogenous cannabinoid receptor mixed agonist and antagonist. It is found in higher concentrations peripherally than anandamide. Virodhamine acts as a full agonist at GPR55 and CB2 receptors and as a partial agonist or antagonist at CB1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of virodhamine trifluoroacetate involves the esterification of virodhamine with trifluoroacetic acid. The reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Chemical Reactions Analysis
Types of Reactions: Virodhamine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic anhydride are employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with trifluoroacetic anhydride introduces trifluoromethyl groups into the molecule .
Scientific Research Applications
Virodhamine trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in modulating cannabinoid receptors and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications due to its interaction with cannabinoid receptors.
Industry: Utilized in the development of new materials and compounds .
Mechanism of Action
Virodhamine trifluoroacetate exerts its effects by interacting with cannabinoid receptors. It acts as a full agonist at GPR55 and CB2 receptors and as a partial agonist or antagonist at CB1 receptors. This interaction modulates various signaling pathways, including the recruitment of β-arrestin2 and receptor internalization. The compound’s effects are concentration-dependent, enhancing agonist effects at low concentrations and inhibiting them at high concentrations .
Comparison with Similar Compounds
Anandamide: Another endogenous cannabinoid receptor agonist.
Noladin Ether: An endocannabinoid with similar receptor interactions.
2-Arachidonoylglycerol: A full agonist at CB1 and CB2 receptors.
Uniqueness: Virodhamine trifluoroacetate is unique due to its mixed agonist and antagonist properties at different cannabinoid receptors. This dual functionality allows it to modulate receptor activity in a more nuanced manner compared to other endocannabinoids .
Properties
IUPAC Name |
2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQWCQIPZHJFAU-XVSDJDOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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